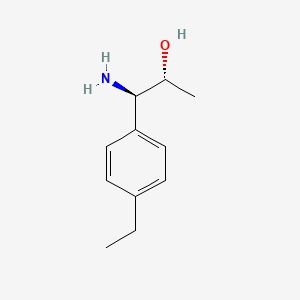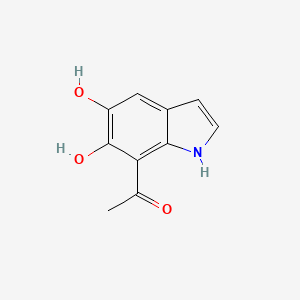
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system with two hydroxyl groups at positions 5 and 6, and an ethanone group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines followed by functionalization of the resulting indole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions using methanesulfonic acid as a catalyst and methanol as the solvent .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indoles.
Scientific Research Applications
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the indole ring can interact with biological receptors. These interactions can modulate cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-indol-7-yl)ethanone: Similar structure but lacks the hydroxyl groups at positions 5 and 6.
1-(5,6-Dihydroxy-1H-indol-3-yl)ethanone: Similar structure but with the ethanone group at position 3 instead of 7.
Uniqueness
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone is unique due to the presence of hydroxyl groups at positions 5 and 6, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(5,6-dihydroxy-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-5(12)8-9-6(2-3-11-9)4-7(13)10(8)14/h2-4,11,13-14H,1H3 |
InChI Key |
BGPBYWYWXIVQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1O)O)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


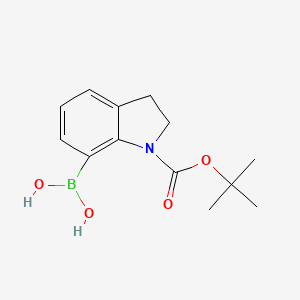
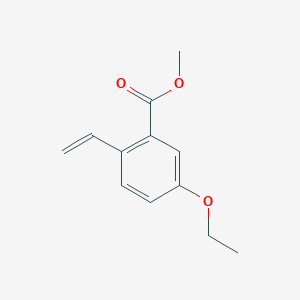
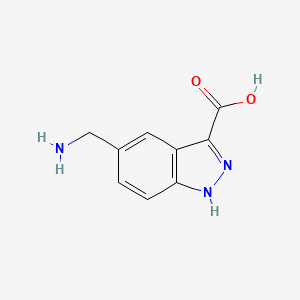
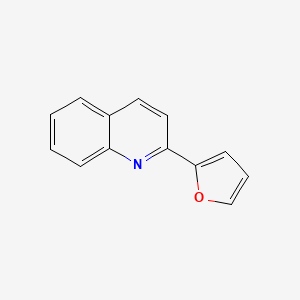
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)

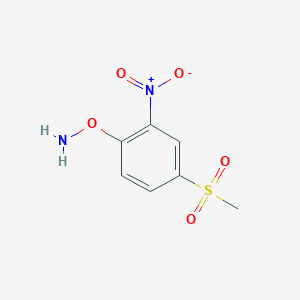
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)
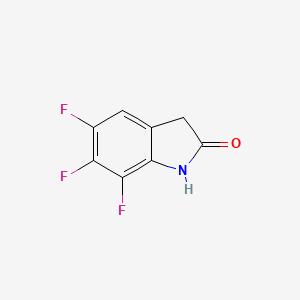

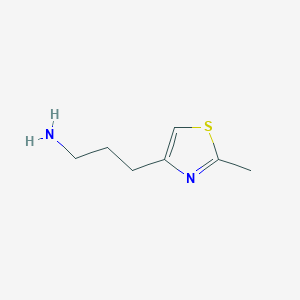
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
